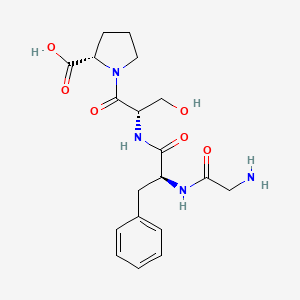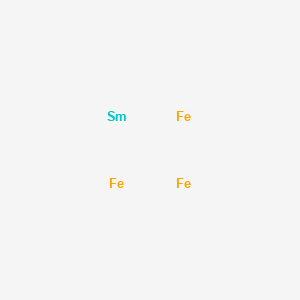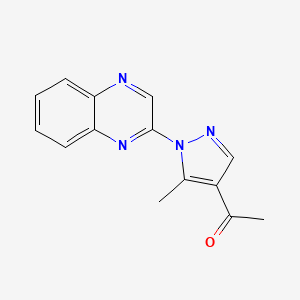
2-Tert-butyl-4-methylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically yield phenolic derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Phosphorous acid participates in:
Oxidation: It can be oxidized to phosphoric acid (H3PO4).
Reduction: It acts as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of antioxidant properties and their effects on biological systems.
Industry: Utilized as stabilizers in plastics, rubber, and other materials to prevent oxidative degradation.
Wirkmechanismus
2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .
Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Cresol (4-methylphenol): Similar structure but lacks the tert-butyl group, resulting in different chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced antioxidant properties compared to 2-tert-butyl-4-methylphenol.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .
Eigenschaften
CAS-Nummer |
21177-86-6 |
|---|---|
Molekularformel |
C33H51O6P |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
2-tert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
InChI-Schlüssel |
RGCQLMRZUKSOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



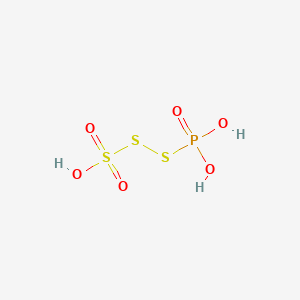
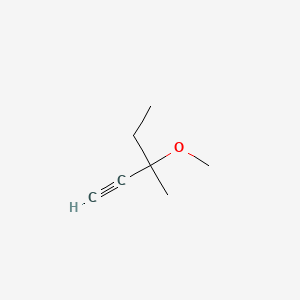
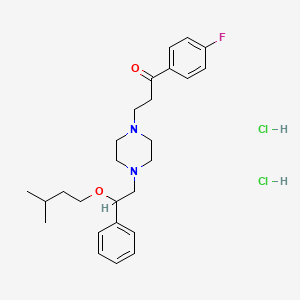
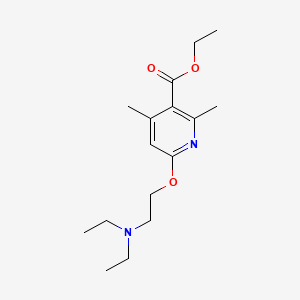
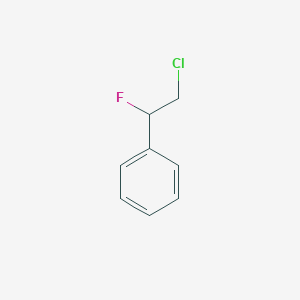
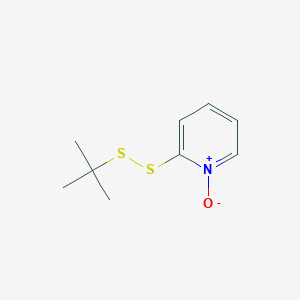
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

